(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid (3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid
Brand Name: Vulcanchem
CAS No.: 110167-66-3
VCID: VC20835573
InChI: InChI=1S/C8H7N3O3S/c12-6(13)4-11-7(9-10-8(11)15)5-2-1-3-14-5/h1-3H,4H2,(H,10,15)(H,12,13)
SMILES: C1=COC(=C1)C2=NNC(=S)N2CC(=O)O
Molecular Formula: C8H7N3O3S
Molecular Weight: 225.23 g/mol

(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid

CAS No.: 110167-66-3

Cat. No.: VC20835573

Molecular Formula: C8H7N3O3S

Molecular Weight: 225.23 g/mol

* For research use only. Not for human or veterinary use.

(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid - 110167-66-3

Specification

CAS No. 110167-66-3
Molecular Formula C8H7N3O3S
Molecular Weight 225.23 g/mol
IUPAC Name 2-[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]acetic acid
Standard InChI InChI=1S/C8H7N3O3S/c12-6(13)4-11-7(9-10-8(11)15)5-2-1-3-14-5/h1-3H,4H2,(H,10,15)(H,12,13)
Standard InChI Key CCEBIFFCYWPJFW-UHFFFAOYSA-N
SMILES C1=COC(=C1)C2=NNC(=S)N2CC(=O)O
Canonical SMILES C1=COC(=C1)C2=NNC(=S)N2CC(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator